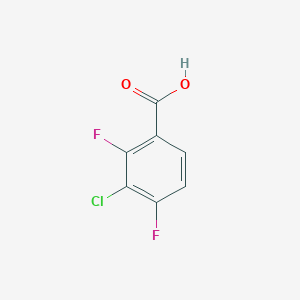

3-Chloro-2,4-difluorobenzoic acid

Description

The exact mass of the compound 3-Chloro-2,4-difluorobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-2,4-difluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2,4-difluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,4-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYZTZAEZMCPSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378531 | |

| Record name | 3-Chloro-2,4-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154257-75-7 | |

| Record name | 3-Chloro-2,4-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2,4-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Chloro-2,4-difluorobenzoic acid

CAS Number: 154257-75-7

This technical guide provides an in-depth overview of 3-Chloro-2,4-difluorobenzoic acid, a pivotal chemical intermediate in the development of pharmaceuticals and agrochemicals. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document details the compound's physicochemical properties, synthesis methodologies, key applications, and safety protocols, adhering to stringent data presentation and visualization requirements.

Physicochemical and Spectroscopic Data

3-Chloro-2,4-difluorobenzoic acid is a halogenated aromatic carboxylic acid. The presence of chlorine and fluorine substituents significantly influences its reactivity, making it a valuable precursor in multi-step organic synthesis.[1] Its properties are summarized below.

General and Physicochemical Properties

The key physical and chemical properties of 3-Chloro-2,4-difluorobenzoic acid are presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 154257-75-7 | [2][3][4][5] |

| Molecular Formula | C₇H₃ClF₂O₂ | [2][3][5] |

| Molecular Weight | 192.55 g/mol | [2][3][5] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 174-176 °C | [5] |

| Boiling Point (Predicted) | 276.7 ± 35.0 °C | [5] |

| Density (Predicted) | 1.573 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 2.84 ± 0.10 | Chemicalize |

| XLogP3 | 2.3 | [3][5] |

| Solubility | Soluble in methanol; moderate solubility under various conditions. | [1] Chemicalize |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the fluorine and chlorine substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon and the aromatic carbons, with C-F couplings being a characteristic feature.

-

IR Spectroscopy: The IR spectrum will prominently feature a broad O-H stretch from the carboxylic acid group and a strong C=O stretch. C-F and C-Cl stretching vibrations will also be present in the fingerprint region.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[6][7]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the commercial synthesis of 3-Chloro-2,4-difluorobenzoic acid is proprietary, a logical synthetic approach can be devised based on established organic chemistry principles. The compound's reactivity is characterized by the chemistry of its carboxylic acid group and its substituted aromatic ring.

Logical Synthesis Workflow

A plausible synthetic route to 3-Chloro-2,4-difluorobenzoic acid can be envisioned starting from more readily available precursors. The following diagram illustrates a logical workflow for its synthesis.

Caption: Logical workflow for the synthesis of 3-Chloro-2,4-difluorobenzoic acid.

Applications in Drug Development and Agrochemicals

3-Chloro-2,4-difluorobenzoic acid is a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] A notable application is in the preparation of antimicrobial 3-quinolinecarboxylic acid derivatives, a class of potent antibiotics.[6][7][8] One such antibiotic is Pazufloxacin.

Pazufloxacin is a fluoroquinolone antibiotic effective against a broad spectrum of bacteria.[9] It is used in the treatment of various infections, including those of the respiratory and urinary tracts.[9]

Agrochemical Intermediate

In the agrochemical sector, 3-Chloro-2,4-difluorobenzoic acid serves as a precursor for the synthesis of modern herbicides and fungicides, contributing to crop protection and management.[1]

Experimental Protocols

The following section details an experimental protocol where 3-Chloro-2,4-difluorobenzoic acid is used as a starting material for the synthesis of a more complex intermediate, demonstrating its utility in organic synthesis.

Synthesis of 2,4-Difluoro-3,5-dichlorobenzoic Acid

This protocol describes the synthesis of 2,4-Difluoro-3,5-dichlorobenzoic acid from 2,4-difluoro-3-chlorobenzoic acid, which is a closely related starting material and illustrates the typical reaction sequences involving these types of compounds, such as nitration, reduction, and diazotization/chlorination.[7]

Step 1: Nitration A solution of 2,4-difluoro-3-chlorobenzoic acid in concentrated sulfuric acid is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction mixture is heated to facilitate the nitration process.

Step 2: Reduction The resulting nitro compound is reduced to an amino group. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

Step 3: Diazotization and Chlorination The synthesized amino-benzoic acid derivative is then subjected to diazotization using sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures. The resulting diazonium salt is subsequently treated with a copper(I) chloride solution to replace the diazonium group with a chlorine atom (Sandmeyer reaction), yielding the final product.

The following diagram provides a visual representation of this experimental workflow.

Caption: Experimental workflow for the synthesis of 2,4-Difluoro-3,5-dichlorobenzoic acid.

Biological Activity and Signaling Pathways

As an intermediate, 3-Chloro-2,4-difluorobenzoic acid itself does not have a direct biological signaling pathway. However, the final drug products derived from it do. The mechanism of action of Pazufloxacin, a fluoroquinolone antibiotic synthesized from a derivative of this acid, is well-characterized.

Pazufloxacin targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[9][10] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Pazufloxacin causes double-strand breaks in the bacterial DNA, which ultimately leads to bacterial cell death.[9]

The signaling pathway, or more accurately, the mechanism of action, is depicted in the following diagram.

Caption: Mechanism of action of Pazufloxacin, a fluoroquinolone antibiotic.

Safety and Handling

3-Chloro-2,4-difluorobenzoic acid is classified as an irritant and should be handled with appropriate safety precautions.

Hazard Identification

The compound is associated with the following hazards according to the Globally Harmonized System (GHS):

| Hazard Statement | Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed |

Source: Aggregated GHS information from ECHA C&L Inventory.[3]

Recommended Safety Precautions

When handling 3-Chloro-2,4-difluorobenzoic acid, the following precautions should be taken:

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. If dust formation is likely, a NIOSH-approved respirator is recommended.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

This guide serves as a comprehensive resource for professionals working with 3-Chloro-2,4-difluorobenzoic acid, providing essential data for its safe and effective use in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 3-Chloro-2,4-difluorobenzoic acid | C7H3ClF2O2 | CID 2773532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-2,4-difluorobenzoic acid - [nashpharmatech.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. What is Pazufloxacin Mesilate used for? [synapse.patsnap.com]

- 10. mims.com [mims.com]

A Technical Guide to the Physical Properties of 3-Chloro-2,4-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 3-Chloro-2,4-difluorobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The information presented herein is intended to support research and development activities by providing reliable physical data and standardized experimental protocols for its characterization.

Core Physical and Chemical Properties

3-Chloro-2,4-difluorobenzoic acid is a halogenated aromatic carboxylic acid. Its chemical structure, featuring chlorine and fluorine substituents, imparts unique reactivity, making it a valuable component in organic synthesis for developing novel compounds.[1]

A summary of its key physical properties is presented in the table below.

| Property | Value |

| CAS Number | 154257-75-7[1][2][3] |

| Molecular Formula | C₇H₃ClF₂O₂[1][2] |

| Molecular Weight | 192.55 g/mol [1][2][4] |

| Appearance | White to light yellow to dark green powder to crystal[1] |

| Melting Point | 174 - 178 °C[1] |

| Boiling Point (Predicted) | 276.7 ± 35.0 °C[2][5] |

| Density (Predicted) | 1.573 ± 0.06 g/cm³[2][5] |

| pKa (Predicted) | 2.84 ± 0.10[5] |

| Solubility | Soluble in methanol[5] |

| Flash Point (Predicted) | 121.1 ± 25.9 °C[2] |

| Vapor Pressure (Predicted) | 0.00228 mmHg at 25°C[2] |

| Refractive Index (Predicted) | 1.535[2] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies for the experimental determination of the key physical properties of 3-Chloro-2,4-difluorobenzoic acid.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For 3-Chloro-2,4-difluorobenzoic acid, a sharp melting range suggests a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a means for observing the sample is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate of 10-20 °C per minute for an initial approximate determination.

-

For an accurate measurement, the determination is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Boiling Point Determination

While the boiling point of 3-Chloro-2,4-difluorobenzoic acid is typically predicted due to its high value, it can be experimentally determined using the capillary method.

Methodology:

-

Sample Preparation: A small amount of the liquid sample (if melted) is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus: The test tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with a high-boiling point liquid like silicone oil).

-

Procedure:

-

The heating bath is heated gently and uniformly.

-

As the temperature rises, air trapped in the capillary tube will expand and escape as a slow stream of bubbles.

-

The heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

-

Solubility Assessment

The solubility of 3-Chloro-2,4-difluorobenzoic acid in various solvents is a key parameter for its application in synthesis and formulation. A systematic approach is used to determine its solubility profile.

Methodology:

-

Solvent Selection: A range of solvents of varying polarity are selected, including water, methanol, ethanol, acetone, diethyl ether, and a nonpolar solvent like hexane. Aqueous solutions of 5% NaOH and 5% NaHCO₃ are also used to test for acidic properties.

-

Procedure:

-

A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a test tube.

-

The solvent is added in small increments (e.g., 0.1 mL) with vigorous shaking after each addition.

-

The compound is considered soluble if it completely dissolves to form a clear solution.

-

The solubility is typically expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

-

Solubility in aqueous base (NaOH and NaHCO₃) with the evolution of CO₂ in the case of NaHCO₃ confirms the presence of a carboxylic acid group.

-

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For 3-Chloro-2,4-difluorobenzoic acid, the pKa can be determined by potentiometric titration.

Methodology:

-

Sample Preparation: A standard solution of the acid is prepared in a suitable solvent mixture, often a co-solvent system like water-acetonitrile, due to the limited water solubility of many organic acids.

-

Apparatus: A calibrated pH meter with a glass electrode and a magnetic stirrer. A burette is used for the addition of a standardized titrant.

-

Procedure:

-

The acid solution is placed in a beaker with the pH electrode and a magnetic stir bar.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is recorded after each incremental addition of the base.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Workflow for Intermediate Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a key intermediate like 3-Chloro-2,4-difluorobenzoic acid in a drug development setting. This ensures the material meets the required specifications for identity, purity, and quality before proceeding to the next synthetic step.

References

An In-depth Technical Guide to 3-Chloro-2,4-difluorobenzoic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2,4-difluorobenzoic acid is a halogenated aromatic carboxylic acid that has emerged as a critical intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts distinct reactivity and physicochemical properties that are highly sought after in the development of biologically active molecules.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 3-Chloro-2,4-difluorobenzoic acid, with a particular focus on its role as a precursor to potent antibacterial agents. Detailed experimental protocols and a visualization of the mechanism of action for its downstream products are included to support researchers in their drug development endeavors.

Chemical Structure and Identification

3-Chloro-2,4-difluorobenzoic acid is a derivative of benzoic acid with a chlorine atom at the 3-position and fluorine atoms at the 2- and 4-positions of the benzene (B151609) ring.

Chemical Structure:

(A 2D representation of the chemical structure of 3-Chloro-2,4-difluorobenzoic acid)

Table 1: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | 3-chloro-2,4-difluorobenzoic acid | [2][3] |

| CAS Number | 154257-75-7 | [1][2][4][5] |

| Molecular Formula | C₇H₃ClF₂O₂ | [1][2][4] |

| Molecular Weight | 192.55 g/mol | [1][2][4] |

| InChI | InChI=1S/C7H3ClF2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H,11,12) | [2][3] |

| InChIKey | YGYZTZAEZMCPSC-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)F)Cl)F | [2] |

| MDL Number | MFCD01631387 | [1] |

| PubChem CID | 2773532 | [1][2] |

Physicochemical and Spectroscopic Data

The physical and chemical properties of 3-Chloro-2,4-difluorobenzoic acid are crucial for its handling, storage, and application in synthesis.

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | White to light yellow to dark green powder to crystal | [1] |

| Melting Point | 174 - 178 °C | [1] |

| Boiling Point (Predicted) | 276.7 ± 35.0 °C | |

| Density (Predicted) | 1.573 ± 0.06 g/cm³ | |

| Solubility | Moderately soluble | [1] |

| Storage Conditions | Store at room temperature | [1] |

Table 3: Spectroscopic Data Summary

| Spectroscopy Type | Data Summary | Source |

| FTIR (Fourier-Transform Infrared) | Spectra available. Key peaks would correspond to O-H stretching of the carboxylic acid, C=O stretching, C-F stretching, and C-Cl stretching. | PubChem[3] |

| Raman | FT-Raman spectrum available. | PubChem[3] |

| NMR (Nuclear Magnetic Resonance) | While a specific published spectrum is not readily available in the search results, one would expect characteristic shifts for the aromatic protons and carbons, influenced by the electron-withdrawing effects of the halogen and carboxylic acid groups. 19F NMR would show two distinct signals for the two fluorine atoms. | |

| Mass Spectrometry | Monoisotopic Mass: 191.9789634 Da | [2] |

Synthesis and Sourcing

3-Chloro-2,4-difluorobenzoic acid is primarily available through commercial chemical suppliers. While detailed, peer-reviewed synthesis protocols for this specific molecule are not prevalent in the literature, its synthesis can be conceptualized through established aromatic substitution reactions. A plausible synthetic route would involve the chlorination and subsequent carboxylation of a difluorobenzene precursor.

For researchers requiring this compound, direct sourcing from chemical vendors is the most efficient approach.

Applications in Drug Development

The primary application of 3-Chloro-2,4-difluorobenzoic acid in drug development is as a key intermediate in the synthesis of quinolone and fluoroquinolone antibiotics.[6] These are a class of broad-spectrum antibacterial agents that have been highly effective in treating a wide range of bacterial infections.[7] The presence and positioning of the fluorine and chlorine atoms in the benzoic acid precursor are critical for the biological activity of the final antibiotic product.

Role in Quinolone Antibiotic Synthesis

3-Chloro-2,4-difluorobenzoic acid serves as a foundational scaffold for building the bicyclic core structure of quinolone antibiotics. The carboxylic acid group is a key handle for subsequent chemical transformations, while the halogen substituents influence the electronic properties and binding affinity of the final drug to its bacterial targets.

Mechanism of Action of Quinolone Antibiotics

Fluoroquinolone antibiotics, derived from precursors like 3-Chloro-2,4-difluorobenzoic acid, exert their bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][4][8] These enzymes are responsible for managing the topological state of DNA during replication and transcription.[9]

-

DNA Gyrase (a type II topoisomerase): Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, which is crucial for the initiation of replication.[4][5]

-

Topoisomerase IV (also a type II topoisomerase): Predominantly in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) the daughter chromosomes after DNA replication.[4][5]

Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands that have been cleaved by the topoisomerase.[4] This leads to the accumulation of double-strand DNA breaks, which ultimately triggers cell death.[4][8]

Caption: Mechanism of action of fluoroquinolone antibiotics.

Experimental Protocols

The following is a detailed experimental protocol for a reaction utilizing 3-Chloro-2,4-difluorobenzoic acid as a starting material in the synthesis of a key intermediate for antimicrobial drugs.

Synthesis of 3-chloro-2,4-difluoro-5-nitrobenzoic acid

This protocol describes the nitration of 3-Chloro-2,4-difluorobenzoic acid.[6]

Materials:

-

2,4-difluoro-3-chlorobenzoic acid (3-Chloro-2,4-difluorobenzoic acid)

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add 2,4-difluoro-3-chlorobenzoic acid.

-

Cool the flask in an ice bath.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid to the cooled flask while stirring. The reaction is slow due to the electron-withdrawing effects of the existing substituents and may require elevated temperatures and an excess of concentrated nitric acid.[6]

-

After the addition is complete, allow the reaction to proceed at the appropriate temperature for a specified time, monitoring the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture over crushed ice.

-

The solid product that precipitates out is collected by vacuum filtration.

-

Wash the solid with cold water to remove any residual acid.

-

The crude product can be further purified by recrystallization from an appropriate solvent.

-

A reported yield for this nitration step is 94%.[6]

This nitro-substituted compound can then undergo further transformations, such as esterification and reduction of the nitro group, to build more complex molecules for drug discovery.[6]

Safety and Handling

3-Chloro-2,4-difluorobenzoic acid should be handled with appropriate safety precautions in a laboratory setting.

Table 4: GHS Hazard Information

| Hazard Statement | Description | Reference(s) |

| H315 | Causes skin irritation | [2] |

| H319 | Causes serious eye irritation | [2] |

| H335 | May cause respiratory irritation | [2] |

Handling Recommendations:

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.

Conclusion

3-Chloro-2,4-difluorobenzoic acid is a valuable and versatile building block for the synthesis of complex organic molecules, most notably fluoroquinolone antibiotics. Its well-defined chemical properties and reactivity make it an important compound for researchers and professionals in the fields of medicinal chemistry and drug development. Understanding its characteristics, its role in the synthesis of bioactive compounds, and the mechanism of action of these downstream products is essential for the continued development of new and effective therapeutics.

References

- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Chloro-2,4-difluorobenzoic acid | C7H3ClF2O2 | CID 2773532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 9. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of 3-Chloro-2,4-difluorobenzoic Acid: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2,4-difluorobenzoic acid is a halogenated aromatic carboxylic acid that has garnered significant attention in the fields of medicinal chemistry and agrochemical synthesis. While direct research into the inherent biological activity of 3-Chloro-2,4-difluorobenzoic acid is limited, its principal biological relevance lies in its role as a crucial intermediate for the synthesis of a variety of potent, biologically active molecules. This technical guide elucidates the known characteristics of 3-Chloro-2,4-difluorobenzoic acid and details its application in the synthesis of key pharmaceutical and agrochemical compounds. Particular focus is given to its role in the development of antimicrobial agents.

Chemical and Physical Properties

3-Chloro-2,4-difluorobenzoic acid is a solid at room temperature with a molecular formula of C₇H₃ClF₂O₂.[1][2] Its structure, featuring a carboxylic acid group and three halogen substituents on the benzene (B151609) ring, makes it a versatile reagent in organic synthesis.[3]

| Property | Value | Source |

| CAS Number | 154257-75-7 | [2][4] |

| Molecular Formula | C₇H₃ClF₂O₂ | [1][2] |

| Molecular Weight | 192.55 g/mol | [1][2] |

| Melting Point | 174-176 °C | [5] |

| Appearance | Solid | - |

Toxicological Profile

Toxicological data for 3-Chloro-2,4-difluorobenzoic acid is primarily limited to general hazard classifications. It is categorized as harmful if swallowed and is known to cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

| Hazard Statement | Classification |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Data sourced from PubChem CID 2773532.[1]

Role as a Synthetic Intermediate

The primary biological significance of 3-Chloro-2,4-difluorobenzoic acid stems from its utility as a key building block in the synthesis of more complex, biologically active molecules.[3] Its unique substitution pattern allows for the strategic introduction of functional groups, leading to the development of novel therapeutic agents and agrochemicals.[3]

Synthesis of Antimicrobial 3-Quinolonecarboxylic Acids

A major application of 3-Chloro-2,4-difluorobenzoic acid is in the synthesis of antimicrobial 3-quinolinecarboxylic acid derivatives.[6][7] These compounds are a class of synthetic antibiotics with a broad spectrum of activity. The synthesis of a key intermediate, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, from 3-Chloro-2,4-difluorobenzoic acid is a critical step in the production of these potent antibacterial agents.[6][7]

The following is a generalized protocol based on reported synthetic routes:[6][7]

-

Nitration: 3-Chloro-2,4-difluorobenzoic acid is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the aromatic ring.

-

Esterification: The carboxylic acid group is esterified, typically by reaction with an alcohol in the presence of an acid catalyst, to protect it during subsequent reaction steps.

-

Reduction: The nitro group is reduced to an amino group, commonly using a reducing agent such as tin(II) chloride or catalytic hydrogenation.

-

Diazotization: The newly formed amino group is converted to a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic solution.

-

Hydrolysis: The diazonium salt is hydrolyzed to a hydroxyl group, yielding the desired 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

This is a representative protocol and specific reaction conditions may vary.

Caption: Synthetic pathway from 3-Chloro-2,4-difluorobenzoic acid to a key antimicrobial intermediate.

Application in Agrochemicals

3-Chloro-2,4-difluorobenzoic acid also serves as an important intermediate in the synthesis of herbicides and fungicides.[3] The presence of halogen atoms on the benzoic acid scaffold is a common feature in many effective agrochemicals, contributing to their biological activity and stability.[3]

Biological Activity of Derivatives

While 3-Chloro-2,4-difluorobenzoic acid itself is not recognized for a specific biological activity, its derivatives have shown significant effects. For instance, a structurally related compound, 3-Chloro-2-fluorobenzoic acid, is utilized as a building block for the synthesis of Aurora A kinase inhibitors, which have demonstrated potent inhibitory activity with IC₅₀ values in the nanomolar range.[8] Aurora kinases are crucial for cell division, and their inhibition is a key strategy in cancer therapy.

References

- 1. scbt.com [scbt.com]

- 2. In vitro activity of S-(3,4-dichlorobenzyl)isothiourea hydrochloride and novel structurally related compounds against multidrug-resistant bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. 3-Chloro-2,4-difluorobenzoic acid | C7H3ClF2O2 | CID 2773532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 3-Chloro-2,4-difluorobenzoic Acid Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,4-difluorobenzoic acid is a versatile scaffold that has garnered significant attention in medicinal chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzoic acid core, imparts distinct electronic and steric properties that make it a valuable building block for the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to derivatives of 3-chloro-2,4-difluorobenzoic acid, with a particular focus on their emerging role as kinase inhibitors in oncology.

Synthesis of 3-Chloro-2,4-difluorobenzoic Acid Derivatives

The synthesis of 3-chloro-2,4-difluorobenzoic acid and its derivatives often starts from commercially available substituted benzene (B151609) precursors. A common strategy involves the amidation of 3-chloro-2,4-difluorobenzoic acid with various amines to generate a library of benzamide (B126) derivatives.

A general synthetic scheme is presented below:

Figure 1: General synthetic scheme for N-substituted-3-chloro-2,4-difluorobenzamides.

This straightforward amidation allows for the introduction of a wide range of substituents (R-groups), enabling the exploration of structure-activity relationships (SAR) to optimize biological activity.

Biological Activity and Applications

Derivatives of 3-chloro-2,4-difluorobenzoic acid have been investigated for a variety of biological activities, with a significant focus on their potential as anticancer agents through the inhibition of key signaling kinases.

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The 3-chloro-2,4-difluorobenzoyl scaffold has been incorporated into molecules targeting several important kinases, including Epidermal Growth Factor Receptor (EGFR) and Aurora kinases.

EGFR Inhibition: The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Mutations and overexpression of EGFR are common in various cancers, making it a prime therapeutic target.

Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are essential for the regulation of mitosis. Their overexpression is frequently observed in tumors and is associated with genomic instability.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activity of newly synthesized compounds. Below are representative protocols for key kinase inhibition assays.

EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.

-

Kinase Reaction Setup:

-

To each well of a 96-well plate, add 5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background).

-

Add 10 µL of a master mix containing the peptide substrate and ATP in kinase buffer.

-

Initiate the reaction by adding 10 µL of diluted EGFR enzyme.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Figure 2: Experimental workflow for the EGFR kinase inhibition assay.

Aurora A Kinase Inhibition Assay

A similar luminescence-based assay can be used to determine the inhibitory activity of compounds against Aurora A kinase.

Materials:

-

Recombinant human Aurora A kinase

-

Kemptide peptide substrate

-

ATP

-

Kinase buffer

-

Test compounds

-

ADP-Glo™ Kinase Assay Kit

-

96-well white plates

Procedure:

-

Compound and Reagent Preparation: Follow a similar procedure as for the EGFR assay to prepare compound dilutions and the master mix (containing Kemptide and ATP).

-

Kinase Reaction:

-

Add diluted compound/control to the wells.

-

Add the master mix.

-

Initiate the reaction by adding diluted Aurora A enzyme.

-

-

Incubation: Incubate at 30°C for 45-60 minutes.

-

ADP Detection and Data Analysis: Follow the same steps as outlined in the EGFR kinase assay protocol.

Signaling Pathways

Understanding the signaling pathways modulated by these compounds is crucial for elucidating their mechanism of action.

EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways regulate cell proliferation, survival, and migration. Inhibitors targeting EGFR block the initiation of these downstream signals.

Figure 3: Simplified EGFR signaling pathway and the point of inhibition.

Aurora A Kinase Signaling Pathway

Aurora A is a key regulator of mitotic entry and spindle assembly. It is activated by phosphorylation and localizes to the centrosomes and spindle poles during mitosis. Its activity is crucial for the proper segregation of chromosomes. Inhibition of Aurora A leads to mitotic arrest and apoptosis.

Figure 4: Role of Aurora A in mitosis and the consequences of its inhibition.

Conclusion

The 3-chloro-2,4-difluorobenzoic acid scaffold represents a promising starting point for the development of novel kinase inhibitors. While further research is needed to establish comprehensive structure-activity relationships for derivatives of this core structure, the available information on related compounds highlights its potential in cancer drug discovery. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and scientists working in this exciting area of medicinal chemistry. Continued exploration of this chemical space is likely to yield potent and selective kinase inhibitors with therapeutic potential.

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Applications of 3-Chloro-2,4-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,4-difluorobenzoic acid is a versatile, halogenated aromatic carboxylic acid that has emerged as a critical building block in the synthesis of a diverse range of biologically active molecules.[1] Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts distinct electronic properties and metabolic stability to its derivatives, making it an invaluable scaffold in medicinal chemistry and agrochemical research. This technical guide provides an in-depth overview of the potential research applications of 3-chloro-2,4-difluorobenzoic acid, with a focus on its role in the development of novel therapeutics. We will explore its application in the synthesis of potent kinase inhibitors and antimicrobial agents, present key quantitative data, detail relevant experimental protocols, and visualize associated biological pathways and workflows.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-Chloro-2,4-difluorobenzoic acid is fundamental for its effective application in synthesis.

| Property | Value | Reference |

| CAS Number | 154257-75-7 | [2] |

| Molecular Formula | C₇H₃ClF₂O₂ | [2] |

| Molecular Weight | 192.55 g/mol | [2] |

| Melting Point | 174-178 °C | [1] |

| Appearance | White to light yellow powder or crystals | [1] |

| Solubility | Moderately soluble in water, more soluble in organic solvents | [1] |

Core Applications in Drug Discovery

The unique structural features of 3-chloro-2,4-difluorobenzoic acid make it a sought-after intermediate in the synthesis of targeted therapeutics, particularly in the fields of oncology and infectious diseases.

Kinase Inhibitors in Oncology

The halogenated phenyl ring of 3-chloro-2,4-difluorobenzoic acid serves as a crucial pharmacophore for a variety of kinase inhibitors. The strategic placement of chloro and fluoro substituents contributes to enhanced binding affinity and selectivity for the target kinase.

Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anti-cancer drug development. Derivatives of 3-chloro-2,4-difluorobenzoic acid have been utilized in the synthesis of potent Aurora kinase inhibitors. For instance, a related compound, 3-chloro-2-fluorobenzoic acid, is a building block for Aurora A inhibitors with IC50 values as low as 3.5 ± 0.29 nM.[3]

Quantitative Data: Aurora Kinase Inhibition

| Compound Derivative | Target Kinase | IC50 (nM) | Cell Line | Reference |

| Pyrimidine-based inhibitor | Aurora A | 1 | N/A | [4] |

| SNS314 (pan-Aurora inhibitor) | Aurora A | 9 | N/A | [4] |

| SNS314 (pan-Aurora inhibitor) | Aurora B | 31 | N/A | [4] |

| SNS314 (pan-Aurora inhibitor) | Aurora C | 3 | N/A | [4] |

| PF-03814735 | Aurora A | 5 | N/A | [4] |

| PF-03814735 | Aurora B | 0.8 | N/A | [4] |

Experimental Protocol: In Vitro Aurora Kinase Activity Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against Aurora kinases using a luminescence-based assay that quantifies ADP production.

Materials:

-

Recombinant human Aurora A or Aurora B kinase

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂, 5 mM MnCl₂)[5]

-

Substrate (e.g., inactive histone H3)[5]

-

ATP

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Kinase Reaction Setup:

-

In a 96-well plate, add the test compound dilutions. Include a positive control (DMSO without inhibitor) and a negative control (no enzyme).

-

Prepare a master mix containing the kinase assay buffer, substrate, and ATP.

-

Add the master mix to each well.

-

Initiate the reaction by adding the diluted Aurora kinase to each well.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.[5]

-

ADP Detection:

-

Stop the kinase reaction and detect the amount of ADP produced following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then generates a luminescent signal with a luciferase/luciferin reaction.[6]

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Subtract the background luminescence (negative control) from all readings. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Aurora Kinase in Mitosis

References

- 1. rsc.org [rsc.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Key Building Block: A Technical Guide to 3-Chloro-2,4-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2,4-difluorobenzoic acid, a halogenated aromatic carboxylic acid, has emerged as a critical intermediate in the synthesis of a wide array of valuable compounds, particularly in the realms of pharmaceuticals and agrochemicals. While a singular "discovery" event of this compound is not prominently documented in scientific literature, its history is intrinsically linked to the development of complex molecules, most notably modern fluoroquinolone antibiotics. This technical guide provides a comprehensive overview of its known synthetic pathways, physicochemical properties, and its pivotal role as a precursor in organic synthesis. Detailed experimental protocols, data summaries, and workflow visualizations are presented to support researchers in its application.

Historical Context and Significance

The precise first synthesis of 3-Chloro-2,4-difluorobenzoic acid is not clearly detailed in readily available scientific literature. Its significance and history are primarily understood through its application as a commercially available starting material for more complex molecules. The compound, identified by its CAS number 154257-75-7, gained prominence as a key building block in the synthesis of pharmaceutical agents.

Its utility is highlighted in the preparation of derivatives such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a crucial intermediate for certain antimicrobial 3-quinolinecarboxylic acid drugs. The availability of 3-Chloro-2,4-difluorobenzoic acid has facilitated the development of synthetic routes to these important pharmaceuticals, underscoring its role as an enabling chemical entity in medicinal chemistry.[1][2] Its unique substitution pattern of chlorine and fluorine atoms on the benzene (B151609) ring imparts specific reactivity and properties that are leveraged in the synthesis of agrochemicals like herbicides and in material science applications.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of 3-Chloro-2,4-difluorobenzoic acid is provided in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 154257-75-7 | [1] |

| Molecular Formula | C₇H₃ClF₂O₂ | [1] |

| Molecular Weight | 192.55 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 174 - 178 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

| IUPAC Name | 3-chloro-2,4-difluorobenzoic acid | |

| Synonyms | 2,4-Difluoro-3-chlorobenzoic acid |

Spectroscopic data, including FTIR and Raman spectra, have been recorded for this compound and are available in public databases such as PubChem for verification purposes.

Synthesis and Experimental Protocols

While a dedicated publication on the initial synthesis of 3-Chloro-2,4-difluorobenzoic acid is elusive, a highly plausible and widely utilized method for its preparation is through the directed ortho-lithiation of a suitable precursor followed by carboxylation.

Proposed Synthetic Pathway: Ortho-lithiation and Carboxylation

The most logical synthetic route starts from the commercially available 1-chloro-2,4-difluorobenzene (B74516). Directed ortho-lithiation, a powerful tool in organic synthesis for the regioselective functionalization of aromatic rings, is employed to introduce a carboxylic acid group at the position ortho to the chloro substituent. The chloro group is a more effective ortho-directing group than fluorine in this context.

The general workflow for this synthesis is depicted below:

Detailed Experimental Protocol (General Procedure)

This protocol is a general representation of a directed ortho-lithiation and carboxylation reaction and should be adapted and optimized for specific laboratory conditions.

Materials:

-

1-Chloro-2,4-difluorobenzene

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

Dry ice (solid carbon dioxide)

-

Diisopropylamine (B44863) (if preparing LDA in situ)

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl), aqueous solution

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Lithiating Agent (if using LDA): In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C (a dry ice/acetone bath). Slowly add an equimolar amount of n-BuLi solution while maintaining the temperature below -70 °C. Stir the resulting LDA solution for 30 minutes at this temperature.

-

Lithiation: To the solution of the lithiating agent (LDA or n-BuLi) at -78 °C, slowly add a solution of 1-chloro-2,4-difluorobenzene in anhydrous THF. The reaction mixture is typically stirred at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate.

-

Carboxylation: Crush dry ice into a powder and add it in excess to the reaction mixture at -78 °C. The addition should be done portion-wise to control the exothermic reaction. Allow the mixture to slowly warm to room temperature overnight with continuous stirring.

-

Workup and Isolation: Quench the reaction by adding water. Acidify the aqueous layer to a pH of approximately 1-2 with hydrochloric acid, which will precipitate the crude 3-Chloro-2,4-difluorobenzoic acid. Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure 3-Chloro-2,4-difluorobenzoic acid.

Application in Multi-step Synthesis

The utility of 3-Chloro-2,4-difluorobenzoic acid as a synthetic intermediate is exemplified in the preparation of more complex molecules. For instance, it serves as the starting material for the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key component in the development of novel quinolone antibiotics.[2]

The synthetic pathway from 3-Chloro-2,4-difluorobenzoic acid to this derivative involves a series of standard organic transformations:

This multi-step synthesis showcases the versatility of the functional groups on the 3-Chloro-2,4-difluorobenzoic acid core, allowing for sequential modifications to build molecular complexity.

Conclusion

3-Chloro-2,4-difluorobenzoic acid stands as a testament to the importance of fundamental building blocks in modern organic synthesis. While its own discovery story is not one of a celebrated breakthrough, its history is written in the successful synthesis of numerous complex and vital molecules. This guide provides the essential technical information for researchers to effectively utilize this versatile compound in their synthetic endeavors, from understanding its properties to applying it in practical laboratory settings. The provided synthetic protocols and workflow diagrams offer a clear and concise framework for the application of 3-Chloro-2,4-difluorobenzoic acid in the development of new pharmaceuticals and other advanced materials.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Chloro-2,4-difluorobenzoic Acid in Pharmaceutical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-2,4-difluorobenzoic acid and its derivatives are valuable building blocks in the synthesis of various pharmaceuticals. The presence of chlorine and fluorine atoms on the benzene (B151609) ring significantly influences the electronic properties and reactivity of the molecule, making it a key starting material for the synthesis of complex heterocyclic compounds with notable biological activity. These halogenated benzoic acids are particularly crucial in the preparation of quinolone antibiotics, a class of broad-spectrum antibacterial agents. This document provides detailed application notes and protocols for the use of a closely related and synthetically accessible precursor, 2,4-difluoro-3-chlorobenzoic acid, in the synthesis of the potent fluoroquinolone antibiotic, Pazufloxacin (B1662166).

Application: Synthesis of Pazufloxacin

Pazufloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, leading to bacterial cell death. The synthesis of Pazufloxacin showcases the utility of halogenated benzoic acids in constructing the core quinolone scaffold.

Synthetic Workflow Overview

The synthesis of Pazufloxacin from 2,4-difluoro-3-chlorobenzoic acid is a multi-step process that can be broadly divided into two main stages:

-

Formation of the Key Intermediate: Synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

-

Construction of the Quinolone Core and Final Product: Conversion of the intermediate to Pazufloxacin mesylate.

The overall synthetic pathway is depicted in the following workflow diagram.

Caption: Synthetic workflow for Pazufloxacin Mesylate.

Experimental Protocols

Stage 1: Synthesis of 3-Chloro-2,4-difluoro-5-hydroxybenzoic Acid

This stage involves a four-step synthesis starting from 2,4-difluoro-3-chlorobenzoic acid.[2]

Step 1: Nitration of 2,4-Difluoro-3-chlorobenzoic acid

-

Reaction: 2,4-Difluoro-3-chlorobenzoic acid is nitrated using concentrated nitric acid to yield 3-chloro-2,4-difluoro-5-nitrobenzoic acid.

-

Protocol: To a solution of 2,4-difluoro-3-chlorobenzoic acid in a suitable solvent, add concentrated nitric acid dropwise at a controlled temperature. The reaction mixture is then stirred for a specified time until completion, monitored by TLC. The product is isolated by precipitation in water and filtration.

-

Yield: 94%[2]

Step 2: Esterification of 3-Chloro-2,4-difluoro-5-nitrobenzoic acid

-

Reaction: The nitro-substituted benzoic acid is esterified to its ethyl ester, ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate.

-

Protocol: The carboxylic acid is dissolved in ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed until the reaction is complete. The solvent is then removed under reduced pressure, and the crude product is purified.

-

Yield: 86%[2]

Step 3: Reduction of Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate

-

Reaction: The nitro group of the ethyl benzoate (B1203000) derivative is reduced to an amino group to form ethyl 5-amino-3-chloro-2,4-difluorobenzoate.

-

Protocol: The nitro compound is dissolved in a suitable solvent and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is monitored until the starting material is consumed. The catalyst is then filtered off, and the solvent is evaporated to yield the amino derivative.

-

Yield: 97.0%[2]

Step 4: Diazotization and Hydrolysis of Ethyl 5-amino-3-chloro-2,4-difluorobenzoate

-

Reaction: The amino group is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis to yield 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

-

Protocol: The amino compound is treated with a solution of sodium nitrite (B80452) in an acidic medium (e.g., sulfuric acid) at low temperature (0-5 °C) to form the diazonium salt. The diazonium salt solution is then heated to induce hydrolysis to the corresponding phenol. The product is then isolated and purified.

-

Yield: 90%[2]

| Step | Product | Starting Material | Reagents | Yield (%) |

| 1 | 3-Chloro-2,4-difluoro-5-nitrobenzoic acid | 2,4-Difluoro-3-chlorobenzoic acid | Conc. HNO₃ | 94 |

| 2 | Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate | 3-Chloro-2,4-difluoro-5-nitrobenzoic acid | Ethanol, H₂SO₄ | 86 |

| 3 | Ethyl 5-amino-3-chloro-2,4-difluorobenzoate | Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate | H₂, Pd/C | 97.0 |

| 4 | 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid | Ethyl 5-amino-3-chloro-2,4-difluorobenzoate | NaNO₂, H₂SO₄, H₂O | 90 |

| Overall | 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid | 2,4-Difluoro-3-chlorobenzoic acid | ~70 [2] |

Stage 2: Synthesis of Pazufloxacin Mesylate

The following steps are based on an improved synthesis method for pazufloxacin mesylate, starting from a quinolone intermediate derived from a substituted benzoic acid.[3]

Step 5: Cyclization to form the Quinolone Core

-

Reaction: 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid is converted to a suitable derivative (e.g., an acid chloride) and then reacted with a malonate derivative, followed by cyclization to form the core quinolone ring structure. This typically involves reactions like the Gould-Jacobs reaction or variations thereof.

-

Protocol: The specific protocol involves the reaction of a substituted aniline (B41778) with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to form the quinolone ring. The resulting ester is then hydrolyzed to the carboxylic acid.

Step 6: Nucleophilic Substitution

-

Reaction: The fluorine atom at the C-10 position of the quinolone core is substituted with the (S)-1-aminocyclopropane-1-carboxamide side chain.

-

Protocol: The difluoro-benzoxazine-carboxylic acid is reacted with the aminocyclopropane derivative in a suitable solvent like DMSO, which accelerates the reaction. The reaction conditions are optimized to improve the yield.

Step 7: Hydrolysis

-

Reaction: The ester group on the quinolone core is hydrolyzed to a carboxylic acid.

-

Protocol: The ester is treated with an alkali solution (e.g., NaOH) to facilitate hydrolysis. The reaction time can be significantly reduced by increasing the concentration of the base.

Step 8: Hofmann Degradation

-

Reaction: The amide group of the cyclopropane (B1198618) side chain is converted to a primary amine via Hofmann degradation.

-

Protocol: The amide is treated with a solution of sodium hydroxide (B78521) and sodium hypochlorite (B82951) at a low temperature (around 0 °C). The reaction mixture is slowly warmed to room temperature and stirred overnight. The product, Pazufloxacin, is isolated by adjusting the pH to 6, leading to its precipitation.[3]

-

Yield: 83%[3]

Step 9: Salification

-

Reaction: Pazufloxacin is converted to its mesylate salt to improve its solubility and stability for pharmaceutical formulations.

-

Protocol: Pazufloxacin is dissolved in water, and methanesulfonic acid is added dropwise while cooling. The mixture is stirred, and after completion, the product is isolated by concentration and recrystallization from a suitable solvent like alcohol.[3]

-

Yield: 97%[3]

| Step | Product | Starting Material | Key Reagents/Conditions | Yield (%) |

| 5 | Quinolone Intermediate | 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid derivative | Diethyl malonate, Cyclization | - |

| 6 | Pazufloxacin Precursor | Quinolone Intermediate | (S)-1-aminocyclopropane-1-carboxamide, DMSO | - |

| 7 | Pazufloxacin Precursor (acid) | Pazufloxacin Precursor (ester) | NaOH | - |

| 8 | Pazufloxacin | Pazufloxacin Precursor (amide) | NaOH, NaClO | 83 |

| 9 | Pazufloxacin Mesylate | Pazufloxacin | Methanesulfonic acid | 97 |

Note: Yields for steps 5-7 are not explicitly provided in the referenced documents in a consolidated manner.

Mechanism of Action of Pazufloxacin

Pazufloxacin, like other fluoroquinolones, targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][4][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

-

Inhibition of DNA Gyrase and Topoisomerase IV: Pazufloxacin binds to the enzyme-DNA complex, stabilizing the transient double-strand breaks created by these enzymes.[1]

-

Accumulation of Cleavage Complexes: This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of stalled cleavage complexes.

-

DNA Damage and SOS Response: The stalled complexes act as physical barriers to DNA replication forks, resulting in DNA damage. This damage triggers the bacterial SOS response, a complex signaling pathway for DNA repair.[1]

-

Cell Death: If the DNA damage is too extensive to be repaired by the SOS response, it leads to bacterial cell death.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CN102295652A - Improvement method for pazufloxacin mesylate synthesis process - Google Patents [patents.google.com]

- 4. 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido 1,2,3-de -1,4-benzoxazine-6-carboxylic acid 97 82419-35-0 [sigmaaldrich.com]

- 5. 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid 82419-35-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Application Notes and Protocols: 3-Chloro-2,4-difluorobenzoic Acid as a Key Intermediate for Novel Agrochemicals

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

3-Chloro-2,4-difluorobenzoic acid is a versatile fluorinated building block that serves as a crucial intermediate in the synthesis of a variety of high-value agrochemicals. Its unique substitution pattern, featuring both chloro and fluoro groups, imparts desirable properties to the resulting active ingredients, including enhanced biological activity, metabolic stability, and favorable environmental profiles. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of two major classes of agrochemicals derived from 3-Chloro-2,4-difluorobenzoic acid: picolinic acid herbicides and quinoline-based fungicides.

Herbicidal Applications: Synthesis of Picolinic Acid Derivatives

Substituted picolinic acids are a significant class of synthetic auxin herbicides known for their efficacy against a broad spectrum of weeds. 3-Chloro-2,4-difluorobenzoic acid can be utilized as a precursor for the synthesis of highly active 4-amino-3-chloro-5-fluoro-6-(pyrazol-1-yl)picolinic acid derivatives.

Proposed Synthesis Pathway

The following diagram outlines a proposed synthetic route from 3-Chloro-2,4-difluorobenzoic acid to a key picolinonitrile intermediate, which can then be further elaborated to the final herbicidal compounds as described in the literature[1].

References

Analytical Methods for 3-Chloro-2,4-difluorobenzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of 3-Chloro-2,4-difluorobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following methods are described: High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, Ultraviolet-Visible (UV-Vis) Spectroscopy for qualitative and quantitative analysis, and Titrimetry for assay determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of 3-Chloro-2,4-difluorobenzoic acid. A reverse-phase HPLC method is particularly suitable for this compound.

Application Note:

This reverse-phase HPLC method provides a sensitive and specific means to quantify 3-Chloro-2,4-difluorobenzoic acid and to separate it from potential impurities. The method is based on a validated procedure for the closely related compound, 2,4,6-trifluorobenzoic acid, and is expected to provide excellent performance for 3-Chloro-2,4-difluorobenzoic acid with appropriate validation. The use of a C18 column and a gradient elution with a buffered mobile phase ensures good peak shape and resolution. Detection is performed using a UV detector, leveraging the aromatic nature of the analyte.

Experimental Protocol:

1. Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

-

Column: Zorbax SB-Aq, 5 µm, 4.6 x 250 mm, or equivalent C18 column.

-

Mobile Phase:

-

Solvent A: 0.1% Triethylamine in water, pH adjusted to 4.0 with orthophosphoric acid.

-

Solvent B: Acetonitrile:Methanol:Water (70:20:10 v/v/v).

-

-

Gradient Program:

Time (min) % Solvent B 0 5 5 5 35 50 45 90 55 90 60 5 | 65 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 205 nm.

3. Sample Preparation:

-

Standard Solution: Accurately weigh about 10 mg of 3-Chloro-2,4-difluorobenzoic acid reference standard and dissolve in a 100 mL volumetric flask with the mobile phase B as the diluent.

-

Sample Solution: Prepare the sample solution by dissolving the material containing 3-Chloro-2,4-difluorobenzoic acid in the mobile phase B to achieve a similar concentration as the standard solution.

4. System Suitability:

-

Inject the standard solution five times. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

-

The tailing factor for the 3-Chloro-2,4-difluorobenzoic acid peak should be not more than 2.0.

-

The theoretical plates for the 3-Chloro-2,4-difluorobenzoic acid peak should be not less than 2000.

5. Analysis:

-

Inject the standard and sample solutions into the chromatograph and record the chromatograms.

-

Calculate the content of 3-Chloro-2,4-difluorobenzoic acid in the sample by comparing the peak area with that of the standard.

Quantitative Data (Based on a similar compound, 2,4,6-trifluorobenzoic acid)[1]

| Parameter | Value |

| Linearity Range | 0.05 - 150 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of ~3 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of ~10 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For acidic compounds like 3-Chloro-2,4-difluorobenzoic acid, derivatization is necessary to increase volatility and improve chromatographic performance.

Application Note:

This GC-MS method is suitable for the identification and trace analysis of 3-Chloro-2,4-difluorobenzoic acid. The protocol involves a derivatization step to convert the carboxylic acid to a more volatile ester, typically a methyl or trimethylsilyl (B98337) (TMS) ester. The subsequent GC separation and MS detection provide high selectivity and sensitivity. This method is particularly useful for impurity profiling and analysis in complex matrices.

Experimental Protocol:

1. Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Autosampler.

2. Derivatization (Methylation with Diazomethane (B1218177) - Use with extreme caution in a fume hood):

-

Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., diethyl ether or methanol).

-

Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of the reagent.

-

Allow the reaction to proceed for 5-10 minutes.

-

Remove the excess diazomethane by bubbling a gentle stream of nitrogen through the solution.

3. GC-MS Conditions:

-

Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless (1 µL injection volume).

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-450.

Quantitative Data:

| Parameter | To Be Determined |

| Linearity Range | TBD |

| Correlation Coefficient (r²) | TBD |

| Limit of Detection (LOD) | TBD |

| Limit of Quantitation (LOQ) | TBD |

| Accuracy (% Recovery) | TBD |

| Precision (% RSD) | TBD |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used for the qualitative and quantitative analysis of 3-Chloro-2,4-difluorobenzoic acid, taking advantage of its UV absorbance due to the aromatic ring.

Application Note:

This method provides a simple and rapid approach for the determination of 3-Chloro-2,4-difluorobenzoic acid in solutions where it is the primary absorbing species. The UV spectrum of halogenated benzoic acids typically shows characteristic absorption maxima. A study on 2,4-difluorobenzoic acid showed absorption maxima in ethanol (B145695), which can be used as a reference for selecting the analytical wavelength.[1]

Experimental Protocol:

1. Instrumentation:

-

UV-Vis Spectrophotometer (double beam).

2. Procedure:

-

Solvent: Ethanol or Methanol.

-

Standard Preparation: Prepare a stock solution of 3-Chloro-2,4-difluorobenzoic acid of known concentration (e.g., 100 µg/mL) in the chosen solvent. Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

-

Sample Preparation: Dissolve the sample in the same solvent to obtain a concentration within the calibration range.

-

Measurement:

-

Record the UV spectrum of a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on related compounds, λmax is expected to be in the range of 270-280 nm.[2]

-

Measure the absorbance of the standard and sample solutions at the determined λmax.

-

Use the calibration curve to determine the concentration of 3-Chloro-2,4-difluorobenzoic acid in the sample.

-

Quantitative Data:

| Parameter | To Be Determined |

| λmax | TBD (expected ~270-280 nm) |

| Linearity Range | TBD |

| Molar Absorptivity (ε) | TBD |

| Correlation Coefficient (r²) | TBD |

Titrimetry

A simple acid-base titration can be employed for the assay of 3-Chloro-2,4-difluorobenzoic acid, providing a direct measure of its purity.

Application Note:

This titrimetric method is a classical and cost-effective approach for determining the percentage purity of 3-Chloro-2,4-difluorobenzoic acid. The method relies on the acidic nature of the carboxylic acid group, which can be neutralized by a standardized strong base.

Experimental Protocol:

1. Reagents and Equipment:

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

-

Phenolphthalein (B1677637) indicator solution.

-

Ethanol (neutralized).

-

Analytical balance.

-

Burette (50 mL).

-

Erlenmeyer flask (250 mL).

2. Procedure:

-

Accurately weigh approximately 0.5 g of 3-Chloro-2,4-difluorobenzoic acid into an Erlenmeyer flask.

-

Dissolve the sample in 50 mL of neutralized ethanol.

-

Add 2-3 drops of phenolphthalein indicator.

-

Titrate the solution with standardized 0.1 M NaOH until a permanent pink color is observed.

-

Perform a blank titration with 50 mL of neutralized ethanol and subtract the blank volume from the sample titration volume.

3. Calculation: The percentage purity of 3-Chloro-2,4-difluorobenzoic acid can be calculated using the following formula:

Where:

-

V = Volume of NaOH used in the titration (mL)

-

M = Molarity of the NaOH solution

-

E = Equivalent weight of 3-Chloro-2,4-difluorobenzoic acid (192.55 g/mol )

-

W = Weight of the sample (g)

Quantitative Data:

| Parameter | Expected Value |

| Accuracy | High, dependent on standardization |

| Precision (% RSD) | < 1.0% |

Visualizations

Caption: HPLC analysis workflow for 3-Chloro-2,4-difluorobenzoic acid.

Caption: GC-MS analysis workflow for 3-Chloro-2,4-difluorobenzoic acid.

Caption: Titrimetric analysis workflow for 3-Chloro-2,4-difluorobenzoic acid.

References

Application Notes and Protocols for the ¹H NMR Spectrum of 3-Chloro-2,4-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract